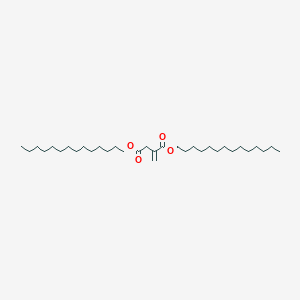

Ditetradecyl 2-methylidenebutanedioate

Beschreibung

Ditetradecyl 2-methylidenebutanedioate is a diester derivative of 2-methylidenebutanedioic acid (itaconic acid), featuring two tetradecyl (C14) alkyl chains esterified to the carboxyl groups. This compound is structurally characterized by a methylidene group (-CH2-) adjacent to the central double bond, which influences its reactivity and physical properties. While the provided evidence primarily lists adipate (hexanedioate) esters, direct references to 2-methylidenebutanedioate derivatives are absent. For the purpose of this comparison, we will focus on ditetradecyl adipate (CAS 26720-19-4 and 69227-17-4) as a structurally analogous compound, given its relevance to the evidence and shared ester functionality .

Eigenschaften

CAS-Nummer |

73345-26-3 |

|---|---|

Molekularformel |

C33H62O4 |

Molekulargewicht |

522.8 g/mol |

IUPAC-Name |

ditetradecyl 2-methylidenebutanedioate |

InChI |

InChI=1S/C33H62O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-36-32(34)30-31(3)33(35)37-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h3-30H2,1-2H3 |

InChI-Schlüssel |

WWYLBXDBGNFKGY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCOC(=O)CC(=C)C(=O)OCCCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ditetradecyl 2-methylidenebutanedioate can be synthesized through esterification reactions. One common method involves the reaction of tetradecyl alcohol with 2-methylidenebutanedioic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of ditetradecyl 2-methylidenebutanedioate often involves continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high-quality products. Additionally, purification steps such as distillation and recrystallization are employed to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Ditetradecyl 2-methylidenebutanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ditetradecyl 2-methylidenebutanedioate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the formulation of cosmetics, lubricants, and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of ditetradecyl 2-methylidenebutanedioate involves its interaction with cellular membranes and proteins. The ester group can undergo hydrolysis to release tetradecyl alcohol and 2-methylidenebutanedioic acid, which can then interact with various molecular targets. These interactions can modulate cellular pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The evidence highlights numerous adipate esters with varying alkyl chains and counterions. Key comparisons are structured around molecular features, applications, and physicochemical properties.

Table 1: Key Adipate Esters and Analogous Compounds

Structural and Functional Insights

Alkyl Chain Length: Ditetradecyl adipate (C14 chains) exhibits higher molecular weight (~638 g/mol) and hydrophobicity compared to shorter-chain analogs like diethyl adipate (C2, ~202 g/mol). This reduces volatility and enhances compatibility with nonpolar polymers . In contrast, ditridecyl adipate (C13) shows similar thermal stability but slightly lower viscosity due to asymmetric chain packing .

Ionic vs. Nonionic Derivatives: Ionic salts like dipotassium adipate (CAS 19147-16-1) are water-soluble and used in pH regulation, whereas nonionic esters like ditetradecyl adipate are lipid-soluble, favoring use in coatings and elastomers .

Research Findings and Industrial Relevance

- Plasticizer Performance : Long-chain adipates like ditetradecyl adipate are preferred in PVC and polyurethane formulations for their low migration rates and resistance to extraction by oils .

- Thermal Stability : Adipates with C12–C14 chains exhibit decomposition temperatures above 250°C, outperforming shorter-chain analogs like dipropyl adipate (CAS 106-19-4) .

- Environmental Impact : Longer alkyl chains reduce aquatic toxicity but increase persistence in soil, necessitating trade-offs in green chemistry applications .

Notes on Evidence Limitations

- The evidence lacks data on 2-methylidenebutanedioate derivatives, requiring extrapolation from adipate esters.

- Contradictory CAS entries for ditetradecyl adipate (26720-19-4 vs. 69227-17-4) may indicate stereoisomerism or supplier-specific nomenclature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.